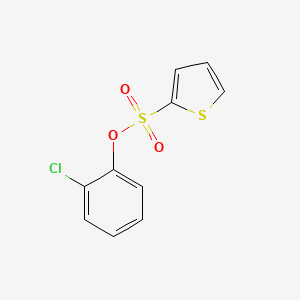

2-Chlorophenyl thiophene-2-sulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl) thiophene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S2/c11-8-4-1-2-5-9(8)14-16(12,13)10-6-3-7-15-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRZGNYSHWUPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)C2=CC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chlorophenyl Thiophene 2 Sulfonate and Its Structural Analogues

Direct Sulfonylation and Esterification Approaches

The most conventional route to sulfonate esters involves the formation of a sulfonyl chloride, which is subsequently reacted with a phenol (B47542) or alcohol. This two-step process, beginning with the sulfonation of an aromatic ring, is a well-established method for preparing the necessary precursors for the final esterification.

The synthesis of 2-Chlorophenyl thiophene-2-sulfonate can be achieved through the reaction of thiophene-2-sulfonyl chloride with 2-chlorophenol (B165306). This is a specific example of a general and widely used method for forming sulfonate esters, which involves treating an alcohol or a phenol with a sulfonyl chloride in the presence of a base. eurjchem.comorganic-chemistry.org The base is required to neutralize the hydrochloric acid generated during the reaction.

The reactivity in these reactions can be influenced by steric and electronic factors of both the sulfonyl chloride and the phenol. For instance, a study on the synthesis of various sulfonate esters demonstrated that 2-chlorophenol reacts with tosyl chloride to produce the corresponding sulfonate ester in 89% yield. researchgate.net In contrast, the reaction with 2-nitrophenol, which has a stronger electron-withdrawing group, resulted in a more modest yield of 73%. researchgate.net This suggests that electron-withdrawing groups on the phenol can decrease the nucleophilicity of the hydroxyl group, thereby reducing the reaction yield.

2-Thiophenesulfonyl chloride is a key intermediate, serving as the donor of the 2-thienylsulfonyl group. Its reaction with various nucleophiles, including primary and secondary amines to form sulfonamides, and alcohols to yield sulfonate esters, highlights its versatility in organic synthesis.

Table 1: Examples of Sulfonate Ester Synthesis from Sulfonyl Chlorides and Phenols This table is interactive and can be sorted by clicking on the column headers.

| Sulfonyl Chloride | Phenol | Product Yield (%) | Reference |

|---|---|---|---|

| Tosyl chloride | 2-Chlorophenol | 89% | researchgate.net |

| Tosyl chloride | 2-Nitrophenol | 73% | researchgate.net |

| Mesitylene sulfonyl chloride | 3,5-Dimethylphenol | 76% | researchgate.net |

The precursor to the esterification step, thiophene-2-sulfonyl chloride, is typically synthesized via the electrophilic sulfonation of thiophene (B33073). The thiophene ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, making this reaction efficient. stackexchange.com The substitution occurs preferentially at the C-2 position. stackexchange.comchemicalbook.com The initial sulfonation yields thiophene-2-sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent. A more direct approach involves the use of chlorosulfonic acid, which both sulfonates the ring and provides the chloride to form 2-thiophenesulfonyl chloride in a single step.

Various sulfonating agents can be employed for the synthesis of thiophene-2-sulfonic acid. The most direct and common method utilizes concentrated or fuming sulfuric acid. Sulfonation of thiophene with sulfuric acid readily produces thiophene-2-sulfonic acid. chemicalbook.comderpharmachemica.com

Fluorosulfonic acid is another effective reagent for this transformation. A patented process describes the sulfonation of thiophene with fluosulfonic acid, which results in a mixture of thiophene sulfonic acid and thiophene sulfonyl fluoride. google.com This mixture can then be treated with an alkaline earth hydroxide, such as barium hydroxide, to convert both products into the corresponding metal salt of thiophene sulfonic acid. google.com This salt can subsequently be used to generate the free sulfonic acid or other sulfonate salts. google.com

The choice of sulfonating agent can depend on the desired outcome and the stability of the starting material. For many heterocyclic compounds, which can be prone to decomposition under harsh acidic conditions, milder sulfonating agents are sometimes preferred. researchgate.net

For sensitive heterocyclic substrates like thiophene, controlling the temperature is crucial to prevent decomposition and the formation of undesired byproducts. researchgate.net It is often recommended to carry out such reactions at low temperatures, such as 0°C, and to apply heat only if necessary to drive the reaction to completion. researchgate.net For example, a process using fluosulfonic acid specifies maintaining the reaction temperature between -5°C and +10°C. google.com

The molar ratio of the sulfonating agent to the thiophene substrate is another critical factor. Using an appropriate excess of the sulfonating agent can help ensure the complete conversion of the starting material. For the chlorosulfonation of thiophene derivatives, a molar ratio of 1.5:1 of chlorosulfonic acid to the thiophene is often employed. The presence of water, a byproduct of sulfonation with sulfuric acid, can dilute the acid and slow or stop the reaction. chemithon.comnjit.edu In some systems, agents like thionyl chloride have been used to react with the water of formation, thereby maintaining the concentration of the sulfuric acid and increasing the reaction rate. njit.edu

Table 2: Influence of Sulfonating Agent on Thiophene Sulfonation

| Sulfonating Agent | Key Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | Standard conditions | Thiophene-2-sulfonic acid | derpharmachemica.com |

| Chlorosulfonic acid | Molar ratio of 1.5:1 (acid:thiophene) | 2-Thiophenesulfonyl chloride |

Direct Sulfonation of Thiophene Derivatives (Precursors to Sulfonates)

Alternative Synthetic Pathways for Sulfonate Esters

Beyond the classical sulfonyl chloride route, alternative methods have been developed for the synthesis of sulfonate esters. These modern techniques often offer milder reaction conditions, broader substrate scope, and improved efficiency.

A notable alternative pathway involves the cross-coupling of sodium sulfinates with phenols. This approach avoids the need to prepare and handle often unstable sulfonyl chlorides. rsc.org An iodine-induced synthesis of sulfonate esters has been reported, which proceeds via the cross-coupling of sodium sulfinates and phenols under mild, low-cost, and efficient conditions, affording good to excellent yields. rsc.orgrsc.org

The proposed mechanism involves the initial reaction of the sodium sulfinate with iodine to form a sulfonyl iodide intermediate. rsc.org This intermediate can then undergo homolysis to generate a sulfonyl radical. Concurrently, the phenol is converted to an aryloxy anion in the basic medium. The combination of the sulfonyl radical and the aryloxy anion ultimately leads to the formation of the desired sulfonate ester. rsc.org This method has been shown to be effective for a variety of substituted phenols and sodium sulfinates. rsc.org

While many cross-coupling reactions involving sodium sulfinates are used to form sulfones (C-S bond formation), these methods highlight the versatility of sulfinates as precursors to sulfonyl radicals and their utility in forming various sulfur-containing compounds. nih.govnih.gov

Electro-oxidative Sulfonylation Methods

Electrochemical synthesis has emerged as a powerful and sustainable tool for forming sulfonate esters, offering a green alternative to conventional methods that often require chemical oxidants. nih.govorganic-chemistry.org Electro-oxidative sulfonylation allows for the direct coupling of sulfinate salts and phenols or other suitable precursors under mild conditions, avoiding hazardous reagents and minimizing waste. organic-chemistry.org

A prominent electro-oxidative method involves the coupling of phenols and sodium arenesulfinates. nih.gov This process typically occurs in an undivided electrochemical cell using graphite (B72142) or platinum electrodes. The reaction is initiated by the electrochemical oxidation of a sodium arenesulfinate (like sodium thiophene-2-sulfinate) at the anode to generate a highly reactive sulfonyl radical. This radical then couples with a phenolate (B1203915) anion (such as 2-chlorophenolate) to form the desired aryl sulfonate ester. organic-chemistry.org

This methodology demonstrates broad substrate scope, accommodating a wide range of phenols with both electron-donating and electron-withdrawing groups, and has been successfully applied to bioactive phenols. organic-chemistry.org The reactions are generally performed under constant current conditions in a mixed solvent system, such as acetonitrile (B52724) and water, with a supporting electrolyte like tetrabylammonium bromide. organic-chemistry.org

Another electrochemical approach involves the three-component thiocyanosulfonylation of terminal aryl alkynes with sodium sulfinates and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN). researchgate.net While effective for various aryl sulfinates, the reaction of thiophene-2-sulfinate in this system has been noted to deliver the product in lower yields compared to its aryl counterparts. researchgate.net

Table 1: Key Features of Electro-oxidative Sulfonylation

| Feature | Description | Reference |

| Reactants | Phenols and Sodium Arenesulfinates | nih.gov |

| Key Intermediate | Sulfonyl Radical | organic-chemistry.org |

| Conditions | Undivided electrochemical cell, constant current | organic-chemistry.orgresearchgate.net |

| Advantages | Avoids external chemical oxidants, mild conditions, sustainable | nih.gov |

| Limitations | Yields can be lower for certain heteroaromatic sulfinates | researchgate.net |

Carbene Insertion into O-H Bonds of Sulfonic Acids

Carbene insertion into X-H bonds (where X = C, N, O, S) is a fundamental transformation in organic synthesis for forming new chemical bonds. wikipedia.org The insertion of a carbene into the O-H bond of a sulfonic acid represents a direct, albeit less commonly documented, route to sulfonate esters.

The general mechanism involves the generation of a carbene, typically from a diazo compound precursor like ethyl diazoacetate, often catalyzed by a transition metal complex such as dirhodium tetraacetate. wikipedia.org The highly electrophilic carbene can then insert into the acidic O-H bond of a sulfonic acid (e.g., thiophene-2-sulfonic acid). This reaction is distinct from C-H activation as it involves direct interaction with the heteroatom-hydrogen bond. wikipedia.org

While N-H insertion reactions of carbenes into sulfonamides are well-documented, direct insertion into the O-H bond of sulfonic acids is a more challenging and specialized transformation. nih.govresearchgate.net The high reactivity of carbenes necessitates careful control to achieve selectivity and prevent side reactions. researchgate.net The development of catalysts that can stabilize the carbene species is crucial for controlling the reaction's outcome. wikipedia.org This method remains an area of specialized research but holds potential for the direct sulfonylation of alcohols or formation of sulfonate esters from sulfonic acids.

Chiral Synthesis of Thiophene-2-Sulfonate Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of enantiomers can differ significantly. researchgate.net The development of methods to produce enantioenriched thiophene-2-sulfonate derivatives, particularly those with stereogenic centers in the alcohol or thiophene moiety, is an active area of research.

The first synthesis of chiral polythiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom (in sulfoxides, sulfoximines, or sulfinates) has been developed, highlighting the growing interest in chiral thiophene-based materials. rsc.org

Stereoselective Formation of Functionalized Sulfonate Esters

Stereoselective synthesis of sulfonate esters is typically achieved by reacting a chiral alcohol with a sulfonyl chloride. This reaction generally proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the formation of the sulfonate ester. youtube.com The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com

For substrates where the chirality is on the sulfur atom itself, as in chiral sulfinates, stereoselective synthesis is more complex. Asymmetric condensation reactions have been developed to produce enantioenriched sulfinate esters. nih.gov These methods often rely on desymmetrization of a pro-chiral starting material using a chiral catalyst. nih.gov Such strategies could potentially be adapted for the synthesis of chiral thiophene-2-sulfonates where the sulfur atom is part of a stereocenter.

Application of Chiral Reagents and Catalysts in Sulfonate Synthesis

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. In the context of sulfonate synthesis, chiral catalysts can be employed to control the stereochemical outcome of the reaction.

For instance, catalytic methods for producing enantioenriched sulfinate esters have utilized chiral amine catalysts (like Cinchona alkaloids) or pentanidium catalysts in dynamic kinetic resolutions or asymmetric condensation reactions. nih.gov Chiral Brønsted acids and hydrogen bonding catalysts have also been successfully used in asymmetric N-H insertion reactions involving sulfur ylides. researchgate.net

Furthermore, chiral sulfonic acids themselves have been developed as powerful catalysts for a variety of asymmetric transformations, including Diels-Alder and Mannich reactions. alfachemic.comacs.org While this represents the use of the product as a catalyst, the synthetic strategies developed to create these axially chiral or centrally chiral sulfonic acids are highly relevant. acs.orgresearchgate.net These often involve practical methods for optical resolution, such as the formation of diastereomeric salts. acs.org The principles from these syntheses can inform the design of stereoselective routes to chiral thiophene-2-sulfonate esters.

Table 2: Catalysts in Chiral Sulfonate and Precursor Synthesis

| Catalyst Type | Application | Reaction Type | Reference |

| Pentanidium | Enantioenriched Sulfinate Esters | Asymmetric Condensation | nih.gov |

| Chiral Amines | Enantioenriched Sulfinate Esters | Dynamic Kinetic Resolution | nih.gov |

| Chiral Co(III) Complexes | Enantioenriched Sulfinimidate Esters | Oxidative Esterification | researchgate.net |

| Takemoto-type Thiourea (B124793) | Chiral β-nitroethanesulfonic acids | Conjugate Addition | researchgate.net |

Green Chemistry Principles and Sustainable Approaches in Sulfonate Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to reduce environmental impact. bohrium.com This involves the use of environmentally benign reagents, solvent-free conditions, and energy-efficient processes. bohrium.comrsc.org

Sustainable strategies for synthesizing sulfonic acids, key precursors to sulfonates, have been explored. One such method employs the combination of halides with thiourea dioxide, an eco-friendly and easy-to-handle sulfur dioxide surrogate, using air as the green oxidant. rsc.orgresearchgate.net This approach can proceed under transition-metal-free conditions. rsc.org

Solvent-Free and Environmentally Benign Methodologies

Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and can lead to improved reaction times and yields. bohrium.com

Several solvent-free methods for the synthesis of sulfonate and sulfinate esters have been reported. One approach for synthesizing sulfinate esters involves the direct reaction of sulfinic acids and alcohols in the presence of N,N'-dicyclohexylcarbodiimide (DCC), where the reaction mixture is simply ground in a mortar. researchgate.net Another green method for preparing β-sulfonyl ester derivatives utilizes a sulfa-Michael reaction between sulfonyl hydrazides and α,β-unsaturated esters in the presence of a base catalyst under solvent-free heating conditions. bohrium.com

The use of recyclable ionic liquids as both the solvent and nucleophilic reagent for substitution reactions of sulfonate esters also represents an environmentally attractive protocol. organic-chemistry.org This approach avoids additional solvents and allows for the recycling of the ionic liquid, enhancing sustainability. organic-chemistry.org Furthermore, conducting sulfonamide synthesis in water is another example of an environmentally benign approach that avoids organic bases and simplifies product isolation. rsc.org

Atom Economy and Efficiency Considerations in Sulfonate Production

The principles of green chemistry are increasingly integral to the design and evaluation of synthetic processes. nih.gov Atom economy, a concept introduced to quantify the efficiency of a chemical reaction, measures the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnih.gov An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the final product, with no byproducts. primescholars.com

In the context of sulfonate ester production, the classical synthesis method, while effective, is not optimally atom-economical. The reaction between a sulfonyl chloride (R-SO₂Cl) and a phenol (Ar-OH) in the presence of a base like pyridine (B92270) (C₅H₅N) generates the desired sulfonate ester (R-SO₂-OAr) but also produces a salt byproduct, pyridinium (B92312) chloride (C₅H₅N·HCl).

Atom Economy Calculation for Classical Synthesis: Atom Economy (%) = [Molecular Weight of Product / (Sum of Molecular Weights of All Reactants)] x 100

While atom economy is a foundational metric, a more comprehensive assessment of a process's environmental impact requires considering other factors, such as solvent usage, energy consumption, and the total amount of waste generated. mdpi.com To this end, several other green chemistry metrics have been developed, including the Environmental Factor (E-Factor) and Process Mass Intensity (PMI). nih.govtudelft.nl

E-Factor : Defined as the total mass of waste produced per unit mass of product. A lower E-Factor signifies a greener process. tudelft.nl

Process Mass Intensity (PMI) : The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. The ideal PMI is 1. mdpi.com

Reaction Mass Efficiency (RME) : The percentage of the mass of the final product relative to the total mass of all reactants used. nih.gov

The table below provides a comparative analysis of these metrics for a hypothetical classical sulfonylation versus a more modern, catalytic approach that might generate less waste.

| Metric | Classical Sulfonylation | Catalytic Approach (Hypothetical) | Ideal Value |

| Atom Economy (AE) | < 100% (due to base and HCl byproduct) | Potentially higher if byproduct formation is minimized or catalytic. | 100% |

| E-Factor | High (includes stoichiometric base and solvent) | Lower (uses catalytic reagents, less solvent) | 0 |

| Process Mass Intensity (PMI) | High | Lower | 1 |

| Reaction Mass Efficiency (RME) | Moderate | High | 100% |

The drive for greater efficiency in sulfonate production has spurred the development of new synthetic methods that improve upon these metrics. Catalytic systems, reactions that proceed in greener solvents (or are solvent-free), and processes that minimize the number of synthetic steps all contribute to reducing the environmental footprint of producing these valuable compounds. mdpi.comresearchgate.net By evaluating synthetic routes through the lens of atom economy and other efficiency metrics, chemists can make more informed decisions that align with the goals of sustainable chemical manufacturing. scientificupdate.com

Advanced Spectroscopic and Structural Elucidation of 2 Chlorophenyl Thiophene 2 Sulfonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of 2-Chlorophenyl thiophene-2-sulfonate. By analyzing the chemical environments of the hydrogen and carbon nuclei, a complete structural map can be assembled.

Proton (¹H) NMR: Chemical Shift Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of 2-Chlorophenyl thiophene-2-sulfonate is expected to display two distinct sets of signals corresponding to the protons of the thiophene (B33073) ring and the 2-chlorophenyl ring.

The three protons on the thiophene ring typically exhibit a complex splitting pattern due to their close proximity and differing chemical environments. Based on data for thiophene, where protons at the 2,5-positions appear around 7.33 ppm and protons at the 3,4-positions appear around 7.12 ppm, the electron-withdrawing sulfonate group at the 2-position will deshield the adjacent protons. chemicalbook.com Consequently, the proton at position 5 (H-5) is expected to be the most downfield, followed by H-3 and H-4. The coupling constants are characteristic: J(H3-H4) is typically around 3.5 Hz, J(H4-H5) is around 4.9 Hz, and the long-range coupling J(H3-H5) is around 1.0 Hz. chemicalbook.com

The four protons on the 2-chlorophenyl ring will appear as a complex multiplet system. The chlorine atom and the sulfonate ester linkage influence the electronic environment, leading to distinct chemical shifts for each proton.

A predicted ¹H NMR data table is provided below, outlining the expected chemical shifts, multiplicities, and coupling constants.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-5 | 7.8 - 8.0 | dd | J = 4.9, 1.0 Hz |

| Thiophene H-3 | 7.6 - 7.8 | dd | J = 3.5, 1.0 Hz |

| Thiophene H-4 | 7.1 - 7.3 | dd | J = 4.9, 3.5 Hz |

| 2-Chlorophenyl H-3' | 7.4 - 7.6 | m | - |

| 2-Chlorophenyl H-4' | 7.3 - 7.5 | m | - |

| 2-Chlorophenyl H-5' | 7.2 - 7.4 | m | - |

| 2-Chlorophenyl H-6' | 7.5 - 7.7 | m | - |

Carbon (¹³C) NMR: Spectral Interpretation and Correlation with Molecular Structure

The carbons of the thiophene ring will be influenced by the strongly electron-withdrawing sulfonate group. The carbon atom directly attached to the sulfur of the sulfonate group (C-2) will be significantly downfield. The carbons of the 2-chlorophenyl ring will also show distinct shifts, with the carbon bearing the chlorine (C-2') and the carbon attached to the ester oxygen (C-1') being the most deshielded in that ring system.

A predicted ¹³C NMR data table is presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C-2 | 145 - 150 |

| Thiophene C-3 | 130 - 135 |

| Thiophene C-4 | 127 - 130 |

| Thiophene C-5 | 135 - 140 |

| 2-Chlorophenyl C-1' | 148 - 152 |

| 2-Chlorophenyl C-2' | 128 - 132 |

| 2-Chlorophenyl C-3' | 130 - 133 |

| 2-Chlorophenyl C-4' | 127 - 130 |

| 2-Chlorophenyl C-5' | 125 - 128 |

| 2-Chlorophenyl C-6' | 122 - 125 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Elucidation

Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between the different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For the thiophene ring, cross-peaks between H-3/H-4, H-4/H-5, and a weaker cross-peak for the long-range coupling between H-3/H-5 would be expected. For the 2-chlorophenyl ring, correlations between adjacent protons (e.g., H-3'/H-4', H-4'/H-5', H-5'/H-6') would confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with very high precision. The calculated monoisotopic mass for 2-Chlorophenyl thiophene-2-sulfonate (C₁₀H₇ClO₃S₂) is 273.9528 Da. An experimental HRMS measurement matching this value to within a few parts per million would unequivocally confirm the elemental composition of the molecule. The presence of chlorine and two sulfur atoms would also generate a characteristic isotopic pattern in the mass spectrum, further corroborating the composition.

Elucidation of Fragmentation Pathways and Proposed Mechanisms

The fragmentation of 2-Chlorophenyl thiophene-2-sulfonate upon ionization in a mass spectrometer can provide valuable structural information. The fragmentation pathways of aromatic sulfonamides and related compounds often involve the extrusion of sulfur dioxide (SO₂). nih.gov The presence of an electron-withdrawing chlorine atom at the ortho position of the phenyl ring is known to promote this SO₂ elimination. nih.gov

A plausible primary fragmentation pathway involves the cleavage of the S-O bond, followed by the loss of SO₂, or cleavage of the C-S bond. The fragmentation of the thiophene ring itself is also possible. researchgate.net

A proposed fragmentation pathway is outlined in the table below:

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Proposed Loss |

|---|---|---|

| 274/276 | [C₁₀H₇ClO₃S₂]⁺˙ (Molecular Ion) | - |

| 209/211 | [C₁₀H₇ClOS]⁺˙ | SO₂ |

| 145 | [C₄H₃O₂S₂]⁺ | C₆H₄Cl |

| 127/129 | [C₆H₄ClO]⁺ | C₄H₃SO₂ |

| 111/113 | [C₆H₄Cl]⁺ | C₄H₃SO₃ |

| 83 | [C₄H₃S]⁺ | C₆H₄ClO₃S |

This detailed spectroscopic analysis provides a comprehensive framework for the structural elucidation and confirmation of 2-Chlorophenyl thiophene-2-sulfonate.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and insights into intermolecular interactions that govern crystal packing.

Single-Crystal Growth Methodologies for Sulfonate Esters

The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality, single crystals of sufficient size. For sulfonate esters, which are typically stable organic solids, several standard crystallization techniques are applicable. researchgate.neteurjchem.com The choice of method depends on the compound's solubility in various solvents and its thermal stability.

Commonly employed methodologies include:

Slow Evaporation: This is the most widely used technique, where the compound is dissolved in a suitable solvent to create a near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the gradual formation of well-ordered crystals. mit.edu

Vapor Diffusion: This method involves placing a concentrated solution of the sulfonate ester in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. mit.edu

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or even lower temperatures. The decrease in solubility upon cooling leads to the formation of crystals.

For sulfonate esters, common solvent systems include combinations like dichloromethane/pentane, toluene/heptane, or acetone/diethyl ether. mit.edu The key to all methods is to allow the crystallization process to occur slowly to minimize defects and obtain diffraction-quality crystals.

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

While the specific crystal structure of 2-Chlorophenyl thiophene-2-sulfonate has not been reported, its geometric parameters can be reliably predicted by analyzing data from analogous structures found in crystallographic databases. The molecule consists of a 2-chlorophenyl group and a thiophene-2-yl group linked by a sulfonate ester bridge (-SO₂-O-).

The sulfur atom in the sulfonate group is expected to have a distorted tetrahedral geometry. nih.govbiointerfaceresearch.com The O=S=O bond angle typically deviates significantly from the ideal tetrahedral angle of 109.5°, widening to approximately 120° due to the repulsive forces between the double-bonded oxygen atoms. nih.gov Conversely, the angles involving the single-bonded atoms (C-S-O) are generally compressed.

Below is a table of expected bond lengths and angles for 2-Chlorophenyl thiophene-2-sulfonate, compiled from data on similar compounds.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | S=O | 1.42 - 1.45 Å |

| Bond Length | S-O (ester) | 1.58 - 1.62 Å |

| Bond Length | S-C (thiophene) | 1.75 - 1.78 Å |

| Bond Length | O-C (phenyl) | 1.40 - 1.44 Å |

| Bond Length | C-Cl | 1.73 - 1.75 Å |

| Bond Angle | O=S=O | 119 - 122° |

| Bond Angle | O=S-O (ester) | 105 - 108° |

| Bond Angle | O=S-C (thiophene) | 108 - 111° |

| Bond Angle | S-O-C (phenyl) | 118 - 122° |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The packing of molecules in a crystal is directed by a combination of non-covalent interactions. mdpi.com For 2-Chlorophenyl thiophene-2-sulfonate, several types of interactions are expected to be significant drivers of the supramolecular assembly. nih.govresearchgate.net

C-H···O Hydrogen Bonds: The electron-rich sulfonyl oxygen atoms are strong hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving the aromatic C-H donors from both the thiophene and chlorophenyl rings are highly probable. These interactions often link molecules into chains or more complex three-dimensional networks. nih.gov

π-π Stacking: The presence of two aromatic rings (thiophene and chlorophenyl) suggests the possibility of π-π stacking interactions. These interactions, where the faces of the aromatic rings are arranged in a parallel or parallel-displaced fashion, are a common feature in the crystal packing of aromatic compounds. nih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms like the sulfonyl oxygens (C-Cl···O=S). This type of directional interaction is increasingly recognized as an important tool in crystal engineering.

The interplay of these various interactions will determine the final crystal packing motif, influencing physical properties such as melting point and density. Analysis of related structures suggests that chains or sheets formed by C-H···O bonds, further linked by π-stacking, would be a likely packing arrangement. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure, as molecular vibrations give rise to characteristic absorption or scattering peaks. rsc.orgs-a-s.org

Characteristic Absorption Bands of Sulfonate (S=O) and Thiophene Moieties

The vibrational spectrum of 2-Chlorophenyl thiophene-2-sulfonate is expected to be dominated by bands arising from the sulfonate group and the two aromatic rings.

Sulfonate Group (SO₂): The sulfonate group is characterized by two intense infrared absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. acs.org

Asymmetric S=O stretch (ν_as(SO₂)): Typically appears as a very strong band in the range of 1360-1390 cm⁻¹.

Symmetric S=O stretch (ν_s(SO₂)): Appears as a strong band in the range of 1170-1200 cm⁻¹.

Thiophene Moiety: The thiophene ring gives rise to several characteristic bands. globalresearchonline.netiosrjournals.org

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region.

C=C ring stretching: These vibrations usually result in multiple bands in the 1550-1400 cm⁻¹ region. globalresearchonline.net

C-S stretching: Vibrations involving the C-S bond in the thiophene ring are typically found in the 850-600 cm⁻¹ region. iosrjournals.org

The 2-chlorophenyl group will also contribute bands, including aromatic C-H and C=C stretching, as well as a characteristic C-Cl stretching vibration, which is usually found in the 800-600 cm⁻¹ range.

The table below summarizes the key expected vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Thiophene, Phenyl | 3100 - 3000 | Medium-Weak |

| Asymmetric S=O Stretch | Sulfonate | 1390 - 1360 | Very Strong |

| Aromatic C=C Stretch | Thiophene, Phenyl | 1590 - 1450 | Medium-Strong |

| Symmetric S=O Stretch | Sulfonate | 1200 - 1170 | Strong |

| S-O-C Stretch | Ester Linkage | 1050 - 950 | Strong |

| Aromatic C-H Bending (out-of-plane) | Thiophene, Phenyl | 900 - 700 | Strong |

| C-S Stretch | Thiophene | 850 - 600 | Medium-Weak |

| C-Cl Stretch | Chlorophenyl | 800 - 600 | Medium-Strong |

Correlation of Vibrational Modes with Molecular Structure and Conformation

The precise frequencies of the vibrational modes are sensitive to the electronic and steric environment of the molecule, providing a link between the spectrum and the structure. rsc.org

The positions of the strong S=O stretching bands are particularly informative. The electronegativity of the attached 2-chlorophenyl and thiophene groups influences the electron density at the sulfur atom, which in turn affects the S=O bond strength and vibrational frequency. nih.gov

Furthermore, the conformation of the C-S-O-C ester linkage can influence the vibrational coupling between different parts of the molecule. Changes in the dihedral angles would alter the spatial relationship between the rings and the sulfonate group, potentially causing shifts in the frequencies of the S=O and S-O-C stretching modes. In the solid state, intermolecular interactions such as C-H···O hydrogen bonding to the sulfonyl oxygens can lead to a lowering of the S=O stretching frequencies compared to the gas phase or a non-polar solution. This is because the hydrogen bond slightly weakens the S=O double bond. Therefore, comparing the solid-state IR or Raman spectrum with that of the compound in solution can provide evidence for the presence and strength of such intermolecular interactions.

Reactivity and Mechanistic Investigations Involving 2 Chlorophenyl Thiophene 2 Sulfonate

Role as a Leaving Group in Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the efficacy of the sulfonate group is contingent upon its ability to depart as a stable anion. pitt.edu Generally, sulfonate esters are excellent leaving groups because the resulting sulfonate anion is well-stabilized by resonance across the three oxygen atoms. pitt.edu The specific reaction pathway, however, depends on which bond to the sulfonate is cleaved: the C–O bond or the S–O bond.

When a nucleophile attacks the sulfur atom of the sulfonate group, the S–O bond can be cleaved, leading to the displacement of the 2-chlorophenoxide moiety. This pathway is a nucleophilic substitution at the sulfur center. The 2-chlorophenoxide anion functions as the leaving group in this process.

The feasibility of this S-O bond cleavage is highly dependent on the stability of the departing 2-chlorophenoxide anion. The presence of the electron-withdrawing chlorine atom on the phenoxide ring enhances its stability compared to an unsubstituted phenoxide ion by delocalizing the negative charge through an inductive effect. This increased stability makes 2-chlorophenoxide a competent leaving group, facilitating nucleophilic attack at the sulfur atom.

Typical Reaction Scheme for S-O Bond Cleavage:

In this reaction, a nucleophile (Nu⁻) attacks the electrophilic sulfur atom, resulting in the cleavage of the sulfur-oxygen bond and the release of the 2-chlorophenoxide anion.

The ability of a group to depart in a substitution reaction is a critical factor influencing both the rate (kinetics) and the position of the equilibrium (thermodynamics) of the reaction. chemrxiv.org A good leaving group is typically the conjugate base of a strong acid, as this implies the resulting anion is stable. pitt.edu

The leaving group ability of the 2-chlorophenoxide moiety can be estimated by considering the acidity of its conjugate acid, 2-chlorophenol (B165306). The pKa value provides a quantitative measure of this acidity.

| Compound | pKa | Leaving Group Stability |

|---|---|---|

| Phenol (B47542) | ~9.95 | Moderate |

| 2-Chlorophenol | ~8.52 | Good |

| 4-Nitrophenol | ~7.15 | Very Good |

From a kinetic perspective, a more stable leaving group will lower the activation energy of the rate-determining step, leading to a faster reaction rate. pitt.edu Because 2-chlorophenol is more acidic than phenol, the 2-chlorophenoxide anion is more stable and therefore a better leaving group than phenoxide.

Participation in Cross-Coupling Reactions

Aryl sulfonates, including thiophene (B33073) sulfonates, have emerged as effective electrophilic partners in metal-catalyzed cross-coupling reactions, serving as viable alternatives to aryl halides or triflates. wikipedia.org In these reactions, the entire sulfonate group (in this case, thiophene-2-sulfonate) acts as the leaving group, and a new carbon-carbon or carbon-heteroatom bond is formed at its position on the aromatic ring. However, the structure of 2-chlorophenyl thiophene-2-sulfonate allows for the thiophene ring to be the site of coupling, with the 2-chlorophenoxy group acting as part of the leaving sulfonate group.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Thiophene derivatives are known to participate readily in these transformations. doaj.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or sulfonate. tcichemicals.com A thiophene sulfonate can react with an arylboronic acid in the presence of a palladium catalyst and a base to form an aryl-substituted thiophene. doaj.orgsemanticscholar.org The reaction is tolerant of a wide variety of functional groups. tcichemicals.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic electrophile. wikipedia.orgorganic-chemistry.org Aryl sulfonates are known to be effective electrophiles in this reaction. wikipedia.org The reaction generally proceeds under neutral conditions and is tolerant of many functional groups. uwindsor.ca

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide or sulfonate. wikipedia.org The Negishi coupling is notable for its high reactivity and functional group tolerance. nih.govorganic-chemistry.org The use of aryl sulfonates, while less common than halides, is feasible. nih.gov

| Reaction Name | Organometallic Reagent (R-M) | Key Features |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Requires base; reagents are often stable and non-toxic. tcichemicals.com |

| Stille | R-Sn(Alkyl)₃ | Often proceeds under neutral conditions; tin byproducts are toxic. organic-chemistry.org |

| Negishi | R-ZnX | Highly reactive reagents; sensitive to air and moisture. wikipedia.org |

Copper-mediated couplings, such as the Ullmann reaction, are classic methods for forming carbon-aryl and heteroatom-aryl bonds. acs.org These reactions often require high temperatures but have seen significant improvements with the development of modern ligands. Copper(I)-thiophene-2-carboxylate (CuTC) is a known soluble and effective catalyst for coupling reactions, particularly for C-S bond formation between aryl iodides and thiols, demonstrating the utility of the thiophene carboxylate scaffold in copper catalysis. nih.gov This suggests that a thiophene sulfonate could participate in similar copper-mediated transformations, reacting with nucleophiles like amines, phenols, or thiols.

The mechanism of palladium-catalyzed cross-coupling reactions generally follows a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-sulfur bond of the thiophene sulfonate. This is typically the rate-determining step. In this process, the palladium center is oxidized from Pd(0) to Pd(II), and its coordination number increases by two, forming a square planar Pd(II) complex. libretexts.orgwikipedia.orgscribd.com

Transmetalation: The organometallic reagent (e.g., from Suzuki, Stille, or Negishi coupling) transfers its organic group to the palladium center, displacing the sulfonate leaving group. This step forms a diorganopalladium(II) intermediate.

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple, forming a new C-C bond and the desired biaryl product. The palladium is simultaneously reduced from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle. libretexts.orglibretexts.org This step is favored when the newly formed bond is strong and requires the two groups to be cis to each other on the metal's coordination sphere. wikipedia.orglibretexts.org

The efficiency of the oxidative addition step is crucial and depends on the nature of the leaving group. While C-I and C-Br bonds are most reactive, the C-O bond in sulfonate esters can also undergo oxidative addition, particularly with electron-rich phosphine (B1218219) ligands that stabilize the resulting Pd(II) complex. umb.edu

Reductive Transformations and Derivatization

The sulfonate ester and thiophene moieties within 2-Chlorophenyl thiophene-2-sulfonate present multiple sites for reductive transformations. These reactions can lead to a variety of derivatives by targeting the sulfur-oxygen bonds, the carbon-sulfur bonds, or the aromatic thiophene ring.

Formation of Thiol Derivatives and Sulfones

The structure of 2-Chlorophenyl thiophene-2-sulfonate allows for its conversion into both thiol derivatives, through reduction, and sulfones, via oxidation.

The reductive cleavage of the sulfonate ester S-O bond could potentially yield thiophene-2-thiol (B152015) (a thiophenol analog). While sulfonate esters are generally robust, specific reductively-labile sulfonates have been designed that can be cleaved under mild reducing conditions, such as those employing physiological reductants like glutathione. nih.gov This type of transformation in 2-Chlorophenyl thiophene-2-sulfonate would involve the cleavage of the ester linkage to liberate a thiophene sulfonate, which could then be further reduced to the corresponding thiol.

Conversely, oxidation of the thiophene ring's sulfur atom can lead to the formation of sulfones. The oxidation of thiophenes and their derivatives to the corresponding sulfoxides (thiophene 1-oxides) and subsequently to sulfones (thiophene 1,1-dioxides) is a known transformation. nih.gov Catalytic systems, such as methyltrioxorhenium(VII) with hydrogen peroxide, have been shown to effectively oxidize a range of substituted thiophenes. nih.gov The rate of this oxidation is influenced by the electronic nature of the substituents on the thiophene ring. Electron-donating groups tend to increase the rate of the initial oxidation to the sulfoxide. nih.gov For 2-Chlorophenyl thiophene-2-sulfonate, the thiophene-2-sulfonate group acts as an electron-withdrawing group, which would likely decrease the nucleophilicity of the thiophene sulfur and thus slow the rate of oxidation compared to unsubstituted thiophene.

Table 1: Potential Transformations to Thiol and Sulfone Derivatives

| Transformation | Reagent/Condition (Analogous Systems) | Expected Product |

|---|---|---|

| Reduction to Thiol | Multi-step reduction, potentially involving S-O cleavage followed by reduction of the sulfonate group. | Thiophene-2-thiol |

| Oxidation to Sulfone | Hydrogen Peroxide / Methyltrioxorhenium(VII) nih.gov | 2-Chlorophenyl thiophene-2-sulfonate S,S-dioxide |

Hydrogenation and Desulfonylation Reactions

Hydrogenation of 2-Chlorophenyl thiophene-2-sulfonate can target the thiophene ring, leading to its saturation. Catalytic hydrogenation of thiophene derivatives to yield tetrahydrothiophenes is a well-established process. rsc.orgacs.org Palladium-based catalysts are often effective for this transformation. youtube.com The presence of the sulfur heteroatom can sometimes act as a catalyst poison, but this can be overcome by using an excess of the catalyst or by modifying the substrate, for instance, by oxidizing the sulfur to a sulfone, which is less likely to poison the catalyst. youtube.com The complete hydrogenation of the thiophene ring in 2-Chlorophenyl thiophene-2-sulfonate would yield 2-Chlorophenyl tetrahydrothiophene-2-sulfonate. Theoretical studies suggest that the hydrogenation of thiophene to intermediates like dihydrothiophenes and ultimately tetrahydrothiophene (B86538) is kinetically and thermochemically favorable on suitable catalysts. rsc.orgresearchgate.net

Desulfonylation involves the cleavage of a carbon-sulfur bond, removing the sulfonyl group. wikipedia.orgorganicreactions.org In the context of 2-Chlorophenyl thiophene-2-sulfonate, this could refer to the cleavage of the thiophene-C2 to sulfonate-S bond. Reductive desulfonylation methods often employ active metals like sodium amalgam or samarium(II) iodide. wikipedia.org These reactions typically proceed via a single-electron transfer mechanism, leading to the fragmentation of the sulfone into a sulfinate anion and a carbon-radical, which is then quenched to replace the sulfonyl group with a hydrogen atom. wikipedia.orgresearchgate.net Applying this to the target molecule would result in the formation of 2-(2-chlorophenoxy)thiophene, although this would be a challenging transformation.

Table 2: Potential Hydrogenation and Desulfonylation Reactions

| Reaction Type | Catalyst/Reagent (Analogous Systems) | Potential Product |

|---|---|---|

| Thiophene Ring Hydrogenation | Palladium on Carbon, H₂ youtube.com | 2-Chlorophenyl tetrahydrothiophene-2-sulfonate |

| Reductive Desulfonylation | Sodium Amalgam (Na/Hg) wikipedia.org | 2-(2-chlorophenoxy)thiophene |

Reactions Involving the Thiophene Ring Reactivity

The thiophene ring is an aromatic heterocycle that can undergo reactions typical of aromatic systems, though its reactivity is heavily modulated by substituents.

Electrophilic Aromatic Substitution (if conditions permit)

Thiophene is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), with a strong preference for substitution at the C2 (α) position. pharmaguideline.comnumberanalytics.come-bookshelf.de However, the reactivity and regioselectivity are significantly influenced by existing substituents. pearson.comorganicchemistrytutor.com The thiophene-2-sulfonate group in the title compound is a powerful electron-withdrawing and deactivating group. This deactivation arises from the inductive effect and resonance of the sulfonyl moiety, which reduces the electron density of the thiophene ring, making it less nucleophilic and thus less susceptible to attack by electrophiles.

In monosubstituted thiophenes bearing a deactivating group at the C2 position, any potential EAS reaction would be expected to occur at the C4 or C5 positions. researchgate.netyoutube.com Kinetic studies on the bromination of thiophene-2-sulfonic acid have quantitatively confirmed the strong deactivating effect of the sulfonic acid group. Therefore, forcing conditions would be required for reactions like nitration or halogenation, and yields would likely be low. The 2-chlorophenyl group is connected via an ester linkage and would have a minimal electronic directing effect on the thiophene ring itself.

Table 3: Predicted Regioselectivity of EAS on the Thiophene Ring

| Reaction | Reagents (Illustrative) | Predicted Major Product Position | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 or C5 | The -SO₂R group is strongly deactivating, directing incoming electrophiles to the available positions least deactivated. |

| Bromination | Br₂ / FeBr₃ | C4 or C5 | Similar to nitration, the reaction would be sluggish and target the C4 or C5 positions. |

C-H Functionalization Strategies on the Thiophene Nucleus

Modern transition metal-catalyzed C-H activation and functionalization offer a powerful alternative to classical EAS for modifying aromatic rings. mdpi.com These methods can often overcome the inherent reactivity and regioselectivity patterns of the substrate, allowing for the functionalization of otherwise unreactive C-H bonds.

For 2-Chlorophenyl thiophene-2-sulfonate, the C-H bonds at positions C3, C4, and C5 of the thiophene ring are potential targets for such strategies. Palladium and Rhodium catalysts are widely used for the direct arylation, alkenylation, and alkylation of thiophenes. rsc.orgacs.orgresearchgate.netacs.orgresearchgate.net

Palladium-Catalyzed Reactions: Direct C-H arylation of thiophenes with aryl halides is a well-developed methodology. rsc.orgacs.org Depending on the catalyst system and directing groups, functionalization can be guided to specific positions. For instance, without a strong directing group, C-H activation on a 2-substituted thiophene often favors the C5 position.

Rhodium-Catalyzed Reactions: Rh(III)-catalyzed C-H activation, often using a directing group, enables diverse annulation and coupling reactions on thiophene rings. mdpi.comacs.org These reactions can proceed under mild conditions and exhibit high regioselectivity, providing access to complex fused heterocyclic systems.

These strategies could potentially be applied to functionalize the C5 position of 2-Chlorophenyl thiophene-2-sulfonate, installing new carbon-carbon or carbon-heteroatom bonds.

Table 4: Representative C-H Functionalization Strategies Applicable to Thiophenes

| Catalyst System (General) | Reaction Type | Target C-H Bond |

|---|---|---|

| Pd(OAc)₂ / Ligand | Direct Arylation rsc.org | C5 |

Exploration of Radical Reactions

The sulfonate ester linkage offers a potential entry point for radical chemistry. Recent studies have shown that aryl sulfonate esters can undergo a novel S–O bond cleavage under mild, visible light-induced conditions, without the need for a transition metal. nih.govrsc.orgnih.gov This homolytic cleavage generates sulfonyl radical intermediates.

Applying this concept to 2-Chlorophenyl thiophene-2-sulfonate, photochemical activation could lead to the homolytic cleavage of the S–O bond, generating a thiophene-2-sulfonyl radical and a 2-chlorophenoxy radical.

Proposed Radical Generation: 2-Chlorophenyl thiophene-2-sulfonate --(hν)--> (Thiophene-2-SO₂)• + (2-Chlorophenoxy)•

The generated thiophene-2-sulfonyl radical is a valuable reactive intermediate. Sulfonyl radicals are known to add across π-bonds, such as those in alkenes and alkynes, to form vinyl or alkyl sulfones. nih.gov Furthermore, radical addition reactions to the thiophene ring itself are known, though they can lead to dearomatization, yielding dihydrothiophene derivatives. acs.org The reactivity of the generated radicals would provide a pathway to derivatives that are inaccessible through conventional ionic reaction pathways.

Homolytic Cleavage of O-S Bonds for Radical Generation

The generation of radical species through the homolytic cleavage of covalent bonds is a fundamental process in organic chemistry. acs.orgiaea.org This process involves the symmetrical breaking of a bond, where each of the resulting fragments retains one of the bonding electrons. urfu.ruresearchgate.net In the context of 2-Chlorophenyl thiophene-2-sulfonate, the focus lies on the O-S bond within the sulfonate ester linkage. The homolytic cleavage of this bond would yield a 2-chlorophenoxy radical and a thiophene-2-sulfonyl radical.

The stability of the resulting radicals plays a crucial role in the propensity for homolytic cleavage. Both the 2-chlorophenoxy and thiophene-2-sulfonyl radicals would exhibit some degree of resonance stabilization, which can lower the activation energy for their formation. The presence of the thiophene ring, an aromatic heterocycle, can delocalize the unpaired electron on the sulfonyl radical, contributing to its stability. Similarly, the phenyl ring in the 2-chlorophenoxy radical provides resonance stabilization.

Interactive Table: General Bond Dissociation Energies (BDEs) of Related Bonds

| Bond Type | Representative Molecule | Bond Dissociation Energy (kcal/mol) |

| C-S | CH₃-SH | 73 |

| S-O | CH₃SO₂-OCH₃ | ~70-80 (Estimated) |

| C-O | C₆H₅-OCH₃ | 85 |

| S-Cl | CH₃SO₂-Cl | 69 |

Note: The BDE for the S-O bond in sulfonate esters can vary depending on the substituents.

Radical-Initiated Functionalization and Cyclization Pathways

Following the generation of radical species from the homolytic cleavage of 2-Chlorophenyl thiophene-2-sulfonate, these reactive intermediates can participate in a variety of functionalization and cyclization reactions. researchgate.net The specific pathways are dictated by the reaction conditions and the molecular structure of the radical intermediates.

A plausible reaction pathway for the 2-chlorophenoxy radical would be an intramolecular radical cyclization. This type of reaction is a powerful tool for the synthesis of heterocyclic compounds. beilstein-journals.orgresearchgate.net In a hypothetical scenario, the 2-chlorophenoxy radical could undergo an intramolecular cyclization to form a dibenzofuran (B1670420) derivative. This process would involve the attack of the oxygen-centered radical onto the adjacent thiophene ring, followed by subsequent rearomatization steps.

Alternatively, the generated radicals can participate in intermolecular reactions. For instance, the thiophene-2-sulfonyl radical could add to an alkene or alkyne, initiating a radical polymerization process or leading to the formation of a new carbon-sulfur bond. iaea.org The 2-chlorophenoxy radical could also abstract a hydrogen atom from a solvent or another molecule, leading to the formation of 2-chlorophenol.

Interactive Table: Plausible Radical-Initiated Cyclization Pathways

| Radical Intermediate | Cyclization Type | Potential Product Class |

| 2-Chlorophenoxy radical | Intramolecular | Dibenzofurans |

| Thiophene-2-sulfonyl radical | Intermolecular Addition | Functionalized Sulfones |

It is important to note that the actual reaction pathways and product distributions would need to be determined experimentally. The presence of the chloro substituent on the phenyl ring and the electronic properties of the thiophene ring would significantly influence the regioselectivity and efficiency of these radical reactions.

Computational and Theoretical Investigations of 2 Chlorophenyl Thiophene 2 Sulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in modern chemistry for predicting the electronic structure and reactivity of molecules. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For 2-Chlorophenyl thiophene-2-sulfonate, a compound of interest in various chemical fields, these theoretical studies can elucidate its stability, reactivity, and potential interaction mechanisms. By employing sophisticated computational models, researchers can map out the electron distribution, identify reactive sites, and understand the electronic transitions that govern its chemical behavior.

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecules. A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com

For 2-Chlorophenyl thiophene-2-sulfonate, DFT calculations, typically using the B3LYP functional with a 6-311G(d,p) basis set, would reveal the distribution of the HOMO and LUMO. mdpi.com The HOMO is associated with the ability to donate an electron, and its energy level correlates with the ionization potential. The LUMO, on the other hand, is related to the ability to accept an electron, and its energy is linked to the electron affinity.

The HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) and 2-chlorophenyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the sulfonate group and the aromatic rings, highlighting the regions susceptible to nucleophilic attack. The energy of the HOMO, LUMO, and the resulting energy gap can provide a quantitative measure of the molecule's reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of 2-Chlorophenyl Thiophene-2-Sulfonate

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar aromatic sulfonate esters.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution, hybridization, and bonding interactions within a molecule. By converting the complex, delocalized molecular orbitals into localized, chemically intuitive bonding and lone pair orbitals, NBO analysis offers valuable insights into the electronic structure. researchgate.net

Furthermore, NBO analysis can elucidate the hybridization of the atomic orbitals, providing a more nuanced understanding of the bonding in the molecule. It can also identify and quantify the strength of hyperconjugative interactions, which contribute to the molecule's stability. These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Table 2: Illustrative Natural Atomic Charges of 2-Chlorophenyl Thiophene-2-Sulfonate from NBO Analysis

| Atom | Natural Charge (e) | Description |

|---|---|---|

| S (sulfonate) | +1.5 | Highly positive charge indicating a strong electrophilic center. |

| O (sulfonate) | -0.8 | Significant negative charge, indicating nucleophilic character. |

| Cl | -0.1 | Negative charge due to high electronegativity. |

| C (thiophene ring) | -0.2 to +0.1 | Varied charges reflecting the electronic environment within the ring. |

Note: The values in this table are illustrative and based on typical NBO analysis results for similar compounds.

The Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the reactive behavior of a molecule, particularly in relation to electrophilic and nucleophilic attacks. The EPS map is color-coded to indicate regions of different electrostatic potential: red typically represents regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For 2-Chlorophenyl thiophene-2-sulfonate, the EPS map would likely show intense red regions around the oxygen atoms of the sulfonate group, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. A significant blue region would be expected around the sulfur atom of the sulfonate group, confirming its electrophilic nature. The aromatic rings would likely exhibit a more complex potential distribution, with the thiophene ring generally showing a more negative potential than the chlorophenyl ring due to the electron-withdrawing effect of the chlorine atom. This visual information is invaluable for understanding how the molecule will interact with other chemical species.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES allows for the identification of stable conformations and the energy barriers between them.

For 2-Chlorophenyl thiophene-2-sulfonate, the rotation around the C-O and S-O single bonds of the sulfonate ester linkage is of particular interest. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers of the molecule. These stable conformations, or energy minima, represent the most likely shapes the molecule will adopt under normal conditions.

Torsional scans are a computational technique used to explore the potential energy surface by systematically changing a specific dihedral angle while optimizing the rest of the molecular geometry. uni-muenchen.de For 2-Chlorophenyl thiophene-2-sulfonate, torsional scans around the key single bonds would reveal the energy barriers to rotation. The heights of these barriers provide a measure of the molecule's conformational flexibility. A low energy barrier indicates that the molecule can easily interconvert between different conformations, while a high barrier suggests a more rigid structure.

Dynamic simulations, such as molecular dynamics, can provide further insights into the conformational flexibility of the molecule over time. These simulations model the movement of atoms and can reveal the accessible conformations and the timescales of conformational changes. This information is particularly important for understanding how the molecule behaves in a dynamic environment, such as in solution or within a biological system.

Reaction Mechanism Elucidation via Transition State Search

Theoretical chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions. For sulfonate esters like 2-Chlorophenyl thiophene-2-sulfonate, computational methods are employed to map out the potential energy surface of a reaction, identifying the most favorable pathways from reactants to products. This involves locating transition states, which are the highest energy points along a reaction coordinate, and determining the energy barriers that govern reaction rates.

Studies on related aryl sulfonate esters have explored mechanisms for nucleophilic substitution at the sulfur center. acs.orgrsc.org These reactions can, in principle, proceed through either a concerted (single transition state) or a stepwise (involving a pentacoordinate intermediate) mechanism. acs.orgrsc.org Computational modeling helps to distinguish between these possibilities by calculating the energies of all potential stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

The primary reaction pathway for sulfonate esters is nucleophilic substitution at the sulfonyl sulfur. Computational chemists model this process by simulating the approach of a nucleophile to the sulfur atom of the 2-Chlorophenyl thiophene-2-sulfonate. Density Functional Theory (DFT) is a commonly used method for these simulations. researchgate.net

The reaction is theorized to proceed via a nucleophilic aromatic substitution (SNAr) type mechanism or a substitution at the sulfur center. For a substitution at sulfur, the pathway involves the formation of a trigonal-bipyramidal intermediate or transition state. researchgate.net In this structure, the incoming nucleophile and the departing 2-chlorophenoxy group occupy the apical positions. The geometry of this transition state is a critical focus of the calculations.

For related aryl benzenesulfonates, computational studies have shown that the reaction with nucleophiles can be a concerted process (SN2-like) or a stepwise process with a distinct intermediate, depending on the nucleophile and leaving group. acs.orgrsc.org DFT calculations can map the intrinsic reaction coordinate (IRC) to confirm that a calculated transition state smoothly connects the reactants (sulfonate ester and nucleophile) with the products (substituted sulfonate and the 2-chlorophenoxide anion). acs.org

| Step | Description | Computational Focus |

| 1. Reactant Complex | The initial association of the nucleophile with the 2-Chlorophenyl thiophene-2-sulfonate molecule. | Geometry optimization to find the most stable pre-reaction complex. |

| 2. Transition State 1 (TS1) | The highest energy point for the nucleophilic attack, involving partial bond formation with the nucleophile and partial S-O bond cleavage. | Saddle point search to locate the transition state geometry and energy. Frequency calculations confirm a single imaginary frequency. |

| 3. Intermediate (Optional) | A transient, pentacoordinate sulfur species may be formed. | Geometry optimization to determine if a stable intermediate exists on the potential energy surface. |

| 4. Transition State 2 (TS2) | If an intermediate is formed, a second transition state exists for the departure of the leaving group. | Saddle point search for the transition state leading from the intermediate to the products. |

| 5. Product Complex | The final association of the newly formed product and the departed 2-chlorophenoxide leaving group. | Geometry optimization to find the most stable post-reaction complex. |

This table outlines the typical steps and computational focal points in modeling the nucleophilic substitution pathway for a sulfonate ester.

The activation energy (ΔG‡) is the Gibbs free energy difference between the reactants and the transition state. Its calculation is a key outcome of computational reaction mechanism studies, as it is directly related to the reaction rate via the Eyring equation. Automated algorithms can perform saddle-point geometry searches to locate transition states and subsequently calculate these energy barriers. nih.gov DFT methods, such as B3LYP or ωB97XD, are frequently used to compute the energies of the optimized structures (reactants, transition states, and products). researchgate.netaps.org

The reaction coordinate represents the path of minimum energy connecting reactants to products. By plotting the energy of the system against the reaction coordinate, a reaction energy profile is generated. This profile visually depicts the activation energies for each step of the reaction. For instance, in SNAr reactions of similar sulfonyl compounds, DFT calculations have been used to generate Gibbs free energy profiles that identify the rate-determining step—the one with the highest activation barrier. researchgate.net For the hydrolysis of aryl benzenesulfonates, potential energy surfaces calculated via DFT indicated a single, concerted transition state with no intermediate, allowing for the direct calculation of the activation barrier from the reactant to this state. acs.org

| Parameter | Definition | Typical Computational Method | Significance |

| Activation Energy (ΔE‡ or ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | DFT (e.g., B3LYP, M06-2X) single-point energy calculations on optimized geometries. aps.org | Determines the theoretical reaction rate. Lower activation energy implies a faster reaction. |

| Reaction Coordinate | The geometric path that atoms follow during a chemical reaction. | Intrinsic Reaction Coordinate (IRC) calculations following a transition state optimization. acs.org | Confirms the connection between a transition state and the corresponding reactants and products. |

| Transition State (TS) | The highest energy point on the reaction coordinate; a first-order saddle point. | Saddle-point optimization algorithms (e.g., Berny algorithm). nih.gov | The structure at the TS reveals the nature of bond-making and bond-breaking. |

| Imaginary Frequency | A negative vibrational frequency calculated for a transition state. | Frequency calculations on the optimized TS geometry. | A single imaginary frequency confirms that the structure is a true transition state. |

This table summarizes key parameters determined in the computational investigation of reaction mechanisms.

Computational Prediction of Spectroscopic Properties

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can validate experimental findings, assign spectral features to specific molecular motions or electronic transitions, and understand how molecular structure influences spectroscopic output. For 2-Chlorophenyl thiophene-2-sulfonate, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to predict NMR, vibrational (IR/Raman), and electronic (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts, providing a powerful method to confirm or assign experimental spectra. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is the standard for accurate chemical shift prediction. nih.gov

For thiophene derivatives, DFT calculations have been successfully used to compute 1H and 13C chemical shifts. nih.gov The process involves first optimizing the molecule's geometry and then performing the GIAO calculation on the stable conformer. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. nih.gov Comparing the predicted shifts with experimental data serves as a rigorous validation of the proposed chemical structure.

| Nucleus | Predicted Chemical Shift (ppm) - Hypothetical | Experimental Chemical Shift (ppm) - Example Range |

| Thiophene Hα | 7.85 | 7.5 - 8.0 |

| Thiophene Hβ | 7.20 | 7.0 - 7.5 |

| Chlorophenyl H | 7.40 - 7.60 | 7.3 - 7.7 |

| Thiophene Cα-S | 135.2 | 130 - 140 |

| Thiophene Cβ | 128.9 | 125 - 130 |

| Chlorophenyl C-Cl | 132.5 | 130 - 135 |

| Chlorophenyl C-O | 148.3 | 145 - 150 |

This interactive table provides a hypothetical comparison of DFT-predicted NMR chemical shifts for key atoms in 2-Chlorophenyl thiophene-2-sulfonate against typical experimental ranges for similar aromatic thiophene and phenyl structures. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. DFT calculations are highly effective at predicting the vibrational frequencies and intensities of a molecule. arxiv.orgnih.gov The process begins with a geometry optimization to find the minimum energy structure, followed by a frequency calculation. This calculation yields a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other theoretical approximations. researchgate.net To improve accuracy, these raw frequencies are typically multiplied by an empirical scaling factor. For example, for the B3LYP functional with a 6-311+G(d,p) basis set, a recommended scaling factor is around 0.968. nih.gov The scaled frequencies and their calculated intensities can then be used to simulate the full IR and Raman spectra, which can be directly compared with experimental data to assign specific absorption bands to bond stretches, bends, and torsions. youtube.com

| Vibrational Mode | Calculated Wavenumber (cm-1) - Unscaled | Scaled Wavenumber (cm-1) - Hypothetical | Expected Experimental Range (cm-1) |

| S=O Asymmetric Stretch | 1420 | 1375 | 1350 - 1400 |

| S=O Symmetric Stretch | 1215 | 1176 | 1160 - 1200 |

| S-O-Ar Stretch | 950 | 920 | 900 - 950 |

| C-S (Thiophene) Stretch | 870 | 842 | 830 - 880 |

| C-Cl Stretch | 765 | 741 | 720 - 780 |

This interactive table shows a hypothetical set of calculated vibrational frequencies for key functional groups in 2-Chlorophenyl thiophene-2-sulfonate, along with scaled values for better comparison with typical experimental ranges.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating UV-Vis absorption spectra. mdpi.com The calculation predicts the vertical excitation energies from the ground electronic state to various excited states, the oscillator strengths (which relate to absorption intensity), and the nature of the transitions (e.g., π → π* or n → π*). aip.orgrsc.org

For thiophene-based molecules, the main absorptions in the UV-Vis spectrum are typically due to π → π* transitions within the conjugated system. diva-portal.orgrsc.org TD-DFT calculations, often using a functional like B3LYP or CAM-B3LYP, can predict the maximum absorption wavelength (λmax) for these transitions. researchgate.net These calculations help identify which molecular orbitals are involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Simulating the spectrum in a solvent is often crucial and can be achieved using continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.com

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S0 → S1 | 275 | 0.45 | HOMO → LUMO (π → π) |

| S0 → S2 | 248 | 0.12 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 220 | 0.28 | HOMO → LUMO+1 (π → π*) |

This table presents hypothetical TD-DFT results for the primary electronic transitions of 2-Chlorophenyl thiophene-2-sulfonate, detailing the predicted absorption wavelength, intensity, and orbital character.

Advanced Applications and Transformations in Organic Synthesis Mediated by 2 Chlorophenyl Thiophene 2 Sulfonate

Building Block for Complex Organic Molecules